molecular formula C11H14O2 B14432301 Ethyl 2-methylcyclohepta-2,4,6-triene-1-carboxylate CAS No. 75862-78-1

Ethyl 2-methylcyclohepta-2,4,6-triene-1-carboxylate

Cat. No.: B14432301
CAS No.: 75862-78-1
M. Wt: 178.23 g/mol
InChI Key: OMZCDWGEJAFJIK-UHFFFAOYSA-N
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Description

Ethyl 2-methylcyclohepta-2,4,6-triene-1-carboxylate is an organic compound with the molecular formula C10H12O2. It is a derivative of cycloheptatriene, featuring an ethyl ester group at the carboxylate position. This compound is known for its unique structure, which includes a seven-membered ring with alternating double bonds, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methylcyclohepta-2,4,6-triene-1-carboxylate typically involves the esterification of 2-methylcyclohepta-2,4,6-triene-1-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylcyclohepta-2,4,6-triene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated compound.

    Substitution: Electrophilic substitution reactions can occur at the positions adjacent to the double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are used.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Results in a more saturated cycloheptane derivative.

    Substitution: Yields halogenated derivatives of the original compound.

Scientific Research Applications

Ethyl 2-methylcyclohepta-2,4,6-triene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl cyclohepta-2,4,6-triene-1-carboxylate
  • Methyl cyclohepta-2,4,6-triene-1-carboxylate
  • Cycloheptatriene derivatives

Uniqueness

Ethyl 2-methylcyclohepta-2,4,6-triene-1-carboxylate is unique due to the presence of the ethyl ester group and the methyl substitution on the cycloheptatriene ring

Properties

75862-78-1

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

ethyl 2-methylcyclohepta-2,4,6-triene-1-carboxylate

InChI

InChI=1S/C11H14O2/c1-3-13-11(12)10-8-6-4-5-7-9(10)2/h4-8,10H,3H2,1-2H3

InChI Key

OMZCDWGEJAFJIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=CC=CC=C1C

Origin of Product

United States

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